2-(4-Aminophenyl)acetohydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-aminophenyl)acetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c9-7-3-1-6(2-4-7)5-8(12)11-10/h1-4H,5,9-10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQBZKOAWNKXIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NN)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 4 Aminophenyl Acetohydrazide and Its Precursors
Established Synthetic Pathways to 2-(4-Aminophenyl)acetohydrazide
The creation of this compound is primarily accomplished through the hydrazinolysis of a corresponding ester precursor. This reaction forms the cornerstone of most synthetic strategies.
Conventional Synthetic Approaches
The most common and well-established method for synthesizing this compound involves a two-step process. The first step is the esterification of (4-aminophenyl)acetic acid to produce an alkyl (4-aminophenyl)acetate. This is typically followed by hydrazinolysis, where the ester reacts with hydrazine (B178648) hydrate (B1144303) to yield the final hydrazide product.
A typical procedure involves the reaction of an ester with hydrazine hydrate in a suitable solvent, such as ethanol (B145695). researchgate.net The mixture is often heated under reflux to drive the reaction to completion. researchgate.net The choice of the ester, commonly a methyl or ethyl ester, is crucial for obtaining good yields. researchgate.net
For instance, the synthesis of various acetohydrazide derivatives has been reported starting from the corresponding ethyl esters and reacting them with hydrazine hydrate in ethanol. nih.govresearchgate.net This method is widely applicable for the preparation of a range of hydrazides. researchgate.net
Green Chemistry Principles in this compound Synthesis
In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. In the context of this compound synthesis, green chemistry principles can be applied to minimize waste and the use of hazardous substances.
One approach involves the use of more benign solvents. For example, while ethanol is commonly used, researchers are exploring the use of water or solvent-free conditions for hydrazinolysis reactions. nih.gov The use of water as a solvent in certain multi-component reactions has been shown to be effective, although in some cases, a mixture of ethanol and water might be necessary to achieve optimal yields. nih.gov
Precursor Chemistry and Intermediate Reactions
The successful synthesis of this compound is highly dependent on the efficient preparation of its precursors, primarily p-aminophenylacetates.
Synthesis of Related p-Aminophenylacetates
The key precursor for the synthesis of this compound is an ester of (4-aminophenyl)acetic acid. These esters are typically synthesized from p-nitrophenylacetic acid. The synthesis involves two main steps: the reduction of the nitro group to an amino group, followed by esterification of the carboxylic acid.
The reduction of the nitro group in p-nitrophenylacetic acid to form p-aminophenylacetic acid is a critical transformation. This can be achieved using various reducing agents. A common method involves the use of a metal catalyst, such as iron or zinc, in the presence of an acid. researchgate.net For example, the reduction of N-(4-nitrophenyl)acetamide using iron and an acid has been reported to yield N-(4-aminophenyl)acetamide. researchgate.net A similar strategy can be applied to p-nitrophenylacetic acid. Another approach is the catalytic transfer hydrogenation of nitrobenzene (B124822) using a hydrogen source like formic acid in the presence of a catalyst such as Pt/C. rsc.org
Once p-aminophenylacetic acid is obtained, it is esterified to produce the corresponding alkyl ester. This is typically achieved by reacting the acid with an alcohol, such as ethanol or methanol, in the presence of an acid catalyst. growingscience.com
A facile synthetic method for p- and m-(amidinomethyl)phenyl esters derived from various amino acids has also been described, showcasing alternative routes to related phenyl acetate (B1210297) structures. nih.gov
Hydrazinolysis Reactions in Hydrazide Formation
Hydrazinolysis is a chemical reaction that involves the cleavage of a chemical bond by reaction with hydrazine (N₂H₄). In the context of synthesizing this compound, hydrazinolysis refers to the reaction of an ester, specifically an alkyl (4-aminophenyl)acetate, with hydrazine. researchgate.netresearchgate.net This reaction is a type of nucleophilic acyl substitution.
The mechanism involves the nucleophilic attack of the hydrazine molecule on the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating the alcohol (alkoxide) as a leaving group and forming the hydrazide. The reaction is typically carried out in a protic solvent like ethanol and may be accelerated by heating. researchgate.net
The efficiency of hydrazinolysis can be influenced by the nature of the ester. Methyl and ethyl esters are generally preferred as they tend to give better results. researchgate.net The reaction is widely used for the synthesis of various hydrazides and is a fundamental step in the production of many heterocyclic compounds. researchgate.net For example, the hydrazinolysis of peptidyl-Wang-TentaGel resins has been shown to efficiently generate peptide hydrazides. nih.gov
Formation of Hydrazone and Schiff Base Derivatives from this compound
The primary amine and the terminal nitrogen of the hydrazide group in this compound are both nucleophilic, making them reactive towards electrophilic carbonyl compounds. This reactivity is the foundation for the synthesis of hydrazones and Schiff bases, which are important intermediates in the construction of more complex molecules.
The reaction of this compound with aldehydes and ketones is a classic condensation reaction that results in the formation of hydrazones and Schiff bases. nih.govkspublisher.com These reactions typically involve the nucleophilic attack of the hydrazide's terminal nitrogen or the aromatic amine's nitrogen on the carbonyl carbon, followed by the elimination of a water molecule. nih.govkspublisher.com The specific product formed—a hydrazone or a Schiff base—depends on which nitrogen atom participates in the reaction.
The condensation of hydrazides with aldehydes or ketones is a common method for synthesizing hydrazones. nih.gov For instance, the reaction of this compound with various aldehydes or ketones can lead to the formation of the corresponding hydrazone derivatives. nih.govnih.gov Similarly, the aromatic amine group can react with carbonyl compounds to form Schiff bases. jocpr.comekb.eg The reaction conditions, such as the solvent and catalyst used, can influence the outcome of the reaction. For example, technical iodine has been used to catalyze the condensation between 2-aminobenzohydrazide and various carbonyl compounds. researchgate.netresearchgate.net
The following table provides examples of hydrazone and Schiff base formation from precursors with similar functional groups:
| Reactant 1 | Reactant 2 | Product Type | Reference |
| 2-Aminobenzohydrazide | Terephthalaldehyde | Hydrazone | researchgate.netresearchgate.net |
| 2-Aminobenzohydrazide | N-Benzylpiperidone | Spiro-quinazoline | researchgate.net |
| 2-Hydrazinobenzothiazole | Salicylic aldehyde | Hydrazone | nih.gov |
| 4-Aminobenzoic acid | Benzaldehyde derivatives | Schiff base | jocpr.com |
The formation of both hydrazones and Schiff bases from this compound and carbonyl compounds proceeds through a nucleophilic addition-elimination mechanism. The initial step involves the nucleophilic attack of one of the nitrogen atoms (from the hydrazide or the aromatic amine) on the electrophilic carbonyl carbon of the aldehyde or ketone. youtube.com This leads to the formation of a tetrahedral intermediate. youtube.com
In the subsequent step, the tetrahedral intermediate eliminates a molecule of water. youtube.com This dehydration step is often acid-catalyzed, which protonates the hydroxyl group, making it a better leaving group. The final products are the corresponding hydrazone or Schiff base, characterized by a C=N double bond. The formation of the imine bond is a key step in this transformation. nih.gov
Cyclization Reactions to Diverse Heterocyclic Systems
The hydrazone and Schiff base derivatives of this compound are valuable intermediates that can undergo a variety of cyclization reactions to form stable heterocyclic rings. mdpi.com These reactions often involve the participation of the newly formed C=N bond and other functional groups within the molecule, leading to the construction of five- and six-membered heterocyclic systems.
1,3,4-Thiadiazoles are a class of five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom. Derivatives of 1,3,4-thiadiazole (B1197879) can be synthesized from this compound through multi-step reaction sequences. A common approach involves the reaction of the hydrazide with a source of carbon and sulfur, such as carbon disulfide or thiosemicarbazide (B42300), followed by cyclization. nih.govmdpi.com
One method involves the reaction of an acid hydrazide with carbon disulfide in a basic medium to form a dithiocarbazate intermediate, which is then cyclized to the 1,3,4-thiadiazole-2-thiol. nih.gov Another strategy is the cyclodehydration of a thiosemicarbazide derivative, which can be prepared from the corresponding acid hydrazide. mdpi.comencyclopedia.pub This cyclization is often achieved using dehydrating agents like phosphorus oxychloride. mdpi.com
The following table summarizes synthetic routes to 1,3,4-thiadiazole derivatives from related starting materials:
| Starting Material | Reagents | Key Intermediate | Product | Reference |
| Isonicotinic acid hydrazide | Carbon disulfide, base | Dithiocarbazate | 5-Pyridin-4-yl-1,3,4-oxadiazole-2-thiol | nih.gov |
| Aromatic carboxylic acids | Thiosemicarbazide, POCl₃ | Thiosemicarbazide derivative | 5-Aryl-1,3,4-thiadiazole-2-amine | mdpi.com |
| Thiosemicarbazide | Carboxylic acid, PPE | Acylthiosemicarbazide | 2-Amino-1,3,4-thiadiazole | encyclopedia.pub |
1,3,4-Oxadiazoles are another important class of five-membered heterocycles containing two nitrogen atoms and one oxygen atom. The synthesis of 1,3,4-oxadiazole (B1194373) derivatives from this compound typically involves the cyclodehydration of a diacylhydrazine intermediate. researchgate.netresearchgate.net This intermediate can be prepared by reacting the acid hydrazide with an acylating agent, such as an acid chloride or anhydride.
The cyclization of the diacylhydrazine is commonly achieved using a variety of dehydrating agents, including phosphorus oxychloride, thionyl chloride, or polyphosphoric acid. nih.gov An alternative route is the oxidative cyclization of an acylhydrazone, which can be formed by condensing the acid hydrazide with an aldehyde. researchgate.net
The following table illustrates common methods for synthesizing 1,3,4-oxadiazole derivatives:
| Starting Material | Reagents | Key Intermediate | Product | Reference |
| Acid hydrazide | Carboxylic acid/acid chloride, dehydrating agent | Diacylhydrazine | 2,5-Disubstituted-1,3,4-oxadiazole | researchgate.net |
| Acid hydrazide | Aldehyde, oxidizing agent | Acylhydrazone | 2,5-Disubstituted-1,3,4-oxadiazole | researchgate.net |
| Acid hydrazide | Carbon disulfide, base, then acidification | Dithiocarbazate | 5-Substituted-1,3,4-oxadiazole-2-thiol | jchemrev.com |
1,2,4-Triazoles are five-membered heterocyclic rings containing three nitrogen atoms. One of the common methods for synthesizing 1,2,4-triazole (B32235) derivatives involves the reaction of an acid hydrazide with a compound containing a nitrogen atom, such as an amine or an amidine. For instance, 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols can be prepared by reacting a 1,3,4-oxadiazole-2-thiol (B52307) with hydrazine hydrate. nih.gov These triazoles can then be further derivatized. nih.gov Another approach involves the copper-catalyzed oxidative cyclization of amidines. isres.org
Triazines are six-membered heterocyclic rings containing three nitrogen atoms. The synthesis of triazine systems from this compound is less commonly reported compared to triazoles but can be envisioned through cyclocondensation reactions with appropriate three-carbon synthons.
The following table outlines synthetic strategies for 1,2,4-triazole derivatives:
Synthesis of Other Fused Heterocycles
The versatile reactivity of this compound also allows for its use as a precursor in the synthesis of various other fused heterocyclic systems. The hydrazide functional group is a key player in these transformations, readily undergoing cyclization with a variety of electrophiles to form five- and six-membered heterocyclic rings. These rings can then be part of a larger fused system.
Pyrazolo[3,4-d]pyrimidine Derivatives:
The synthesis of pyrazolo[3,4-d]pyrimidines, which are purine (B94841) analogues, can be achieved through multi-step reaction sequences. rsc.orgnih.govimist.magoogle.com A plausible approach starting from this compound could involve the initial formation of a pyrazole (B372694) ring by reacting the hydrazide with a β-ketoester. The resulting pyrazolone (B3327878) could then be further elaborated and cyclized with a suitable reagent to form the fused pyrimidine (B1678525) ring.
Triazolo[4,3-a]pyrimidine Derivatives:
Triazolopyrimidines represent another important class of fused heterocycles. nih.govorganic-chemistry.orgresearchgate.net The synthesis of a nih.govrsc.orgnih.govtriazolo[4,3-a]pyrimidine system can be envisioned by first constructing a 2-hydrazinopyrimidine (B184050) intermediate. This intermediate could potentially be synthesized from this compound through a reaction that forms the pyrimidine ring while preserving or modifying the hydrazide moiety for the subsequent triazole ring closure. The 2-hydrazinopyrimidine can then be cyclized with a one-carbon synthon, such as formic acid or triethyl orthoformate, to yield the triazolopyrimidine core.
The following table summarizes potential synthetic routes to other fused heterocycles starting from this compound or its derivatives.
| Starting Material/Intermediate | Reagent(s) | Potential Fused Heterocycle |
| This compound | β-Ketoester, then a pyrimidine precursor | Pyrazolo[3,4-d]pyrimidine |
| 2-Hydrazinopyrimidine derivative | Formic acid or Triethyl orthoformate | Triazolo[4,3-a]pyrimidine |
| This compound | Carbon disulfide, then a pyrimidine precursor | Thiazolo[3,2-a]pyrimidine derivative |
It is important to note that while these synthetic strategies are based on established principles of heterocyclic chemistry, further experimental validation is required to optimize reaction conditions and fully characterize the resulting products derived from this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
NMR spectroscopy provides profound insights into the molecular structure of this compound by mapping the chemical environments of its constituent protons and carbon atoms.
Proton (¹H) NMR Assignments and Conformational Insights
Proton NMR (¹H NMR) is instrumental in identifying the various protons within the this compound molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton.
The ¹H NMR spectrum, typically recorded in a solvent like DMSO-d₆, reveals distinct signals corresponding to the aromatic protons, the methylene (B1212753) (-CH₂-) protons, and the amine (-NH₂) and hydrazide (-NHNH₂) protons. nih.gov The aromatic protons on the phenyl ring typically appear as two doublets in the downfield region, a consequence of their distinct electronic environments. The protons ortho to the amino group are shielded compared to those meta to it.
The methylene protons adjacent to the carbonyl group and the phenyl ring resonate as a singlet. The protons of the primary amine (-NH₂) and the hydrazide moiety (-NH-NH₂) appear as distinct signals. The chemical shifts of these N-H protons can be broad and their positions can vary depending on factors like solvent and concentration. researchgate.net
Conformational analysis using techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the spatial proximity of protons, helping to elucidate the preferred three-dimensional structure of the molecule in solution. nih.gov
Table 1: Typical ¹H NMR Chemical Shift Ranges for this compound
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic H (ortho to -NH₂) | 6.5 - 6.7 | Doublet |
| Aromatic H (meta to -NH₂) | 7.0 - 7.2 | Doublet |
| -CH₂- | 3.2 - 3.5 | Singlet |
| -NH₂ | 4.9 - 5.2 | Singlet (broad) |
| -NH- (hydrazide) | 8.9 - 9.2 | Singlet (broad) |
| -NH₂ (hydrazide) | 4.1 - 4.4 | Singlet (broad) |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.
Carbon-13 (¹³C) NMR and Chemical Shift Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon framework of this compound. libretexts.org Each unique carbon atom in the molecule gives rise to a distinct signal, and the chemical shift of each signal is indicative of its electronic environment. libretexts.orgbhu.ac.in
The carbonyl carbon of the hydrazide group is typically the most downfield signal due to the strong deshielding effect of the adjacent oxygen and nitrogen atoms. The aromatic carbons show a range of chemical shifts, with the carbon atom attached to the amino group being the most shielded (upfield). The methylene carbon appears in the aliphatic region of the spectrum. oregonstate.edu
The number of signals in the ¹³C NMR spectrum confirms the number of non-equivalent carbon atoms in the molecule, providing valuable structural information. libretexts.org The chemical shifts are influenced by factors such as hybridization and the electronegativity of neighboring atoms. libretexts.org
Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Chemical Shift (δ, ppm) |
| C=O (Carbonyl) | 168 - 172 |
| Aromatic C (C-NH₂) | 145 - 150 |
| Aromatic C (CH) | 113 - 130 |
| Aromatic C (C-CH₂) | 125 - 130 |
| -CH₂- | 40 - 45 |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.
Two-Dimensional NMR Techniques for Structure Elucidation
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and for determining the connectivity within the this compound molecule. wikipedia.org
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other. youtube.comusask.ca For instance, a COSY spectrum would show correlations between the adjacent aromatic protons, confirming their connectivity. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment establishes one-bond correlations between protons and the carbon atoms to which they are directly attached. wikipedia.orgepfl.ch An HSQC spectrum is invaluable for assigning the signals of the methylene and aromatic CH carbons by linking them to their corresponding proton signals. epfl.ch
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (two- and three-bond) correlations between protons and carbons. wikipedia.orgepfl.ch HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the aromatic carbons bonded to the amino and methylene groups, by observing their correlations with nearby protons. youtube.comepfl.ch
By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, solidifying the structural determination of this compound.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic properties of this compound.
Vibrational Mode Assignments and Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound by detecting their characteristic vibrational frequencies. utdallas.edumasterorganicchemistry.com
The IR spectrum exhibits distinct absorption bands corresponding to the stretching and bending vibrations of the various bonds within the molecule. The presence of a primary amine (-NH₂) is confirmed by two sharp N-H stretching bands in the region of 3300-3500 cm⁻¹. libretexts.org The hydrazide moiety also contributes to N-H stretching absorptions in a similar region. A strong absorption band corresponding to the C=O stretching of the amide group is typically observed around 1640-1680 cm⁻¹. masterorganicchemistry.com The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C-C stretching vibrations within the aromatic ring are found in the 1450-1600 cm⁻¹ region.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| -NH₂ (amine) | N-H stretch | 3300 - 3500 | Medium (two bands) |
| -NH (hydrazide) | N-H stretch | 3200 - 3400 | Medium |
| C=O (amide) | C=O stretch | 1640 - 1680 | Strong |
| Aromatic C-H | C-H stretch | > 3000 | Medium |
| Aromatic C=C | C=C stretch | 1450 - 1600 | Medium to Weak |
| -CH₂- | C-H stretch | 2850 - 2960 | Medium |
Note: Wavenumbers are approximate and can vary based on the physical state of the sample (e.g., solid, solution).
Electronic Transitions and Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. The chromophores, or light-absorbing groups, in this compound are the phenyl ring and the carbonyl group.
The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, will show absorption bands corresponding to π → π* and n → π* electronic transitions. nih.gov The phenyl ring gives rise to strong π → π* transitions. The presence of the amino group, an auxochrome, on the phenyl ring can cause a bathochromic (red) shift of these absorption bands to longer wavelengths and an increase in their intensity. The carbonyl group of the hydrazide moiety can exhibit a weak n → π* transition at a longer wavelength.
The analysis of the UV-Vis spectrum helps to confirm the presence of the conjugated system and provides insights into the electronic structure of the molecule.
Mass Spectrometric Identification and Fragmentation Pathways
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its fragmentation pattern upon ionization. For this compound, with a molecular weight of 165.19 g/mol , electrospray ionization (ESI) or high-resolution mass spectrometry (HRMS) can be employed to confirm the molecular ion peak, typically observed as [M+H]⁺. The fragmentation of hydrazide-containing compounds often follows predictable pathways, allowing for structural elucidation.
The fragmentation of this compound is expected to proceed through several key steps. The initial ionization would likely occur on the nitrogen atoms, which are the most basic sites in the molecule. Common fragmentation patterns for such molecules include cleavage of the amide bond, the N-N bond, and fragmentation of the aromatic ring.
A plausible fragmentation pathway for this compound would involve the following key fragment ions:
Loss of the acetamido group: Cleavage of the N-N bond could lead to the formation of a radical cation of 4-aminoaniline with a mass-to-charge ratio (m/z) of 107.
Formation of an acylium ion: Cleavage of the C-N bond adjacent to the carbonyl group could result in the formation of a stable acylium ion (CH₃CO⁺) with an m/z of 43.
Cleavage of the aromatic ring: The aminophenyl group can undergo characteristic fragmentation, such as the loss of HCN (m/z 27) from the aniline (B41778) moiety.
McLafferty rearrangement: While less common for this specific structure, a McLafferty rearrangement could theoretically occur if a gamma-hydrogen is available, leading to the elimination of a neutral molecule.
The analysis of the relative abundances of these fragment ions in the mass spectrum provides a fingerprint for the molecule, confirming its identity and providing valuable structural information. Derivatization of the amino group, for instance with a piperidine (B6355638) moiety, can be used to enhance detectability in mass spectrometry. nsf.gov
X-ray Crystallography and Solid-State Structure Elucidation
For analogous phenylacetohydrazide derivatives, single crystal X-ray diffraction studies reveal common structural motifs. nih.govresearchgate.net Typically, these molecules crystallize in monoclinic or triclinic space groups. nih.govresearchgate.net The core structure consists of a planar phenyl ring and a hydrazide group. A notable feature is the dihedral angle between the plane of the benzene (B151609) ring and the acetohydrazide group, which is often significant, indicating a non-coplanar arrangement. For instance, in 2-(4-Methylphenyl)acetohydrazide, this dihedral angle is 88.2(7)°. nih.gov
Table 1: Representative Crystallographic Data for an Analogous Compound (2-(4-Methylphenyl)acetohydrazide)
| Parameter | Value |
| Chemical Formula | C₉H₁₂N₂O |
| Molecular Weight | 164.21 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 15.4261(16) |
| b (Å) | 6.2618(7) |
| c (Å) | 9.2073(10) |
| β (°) | 106.651(12) |
| Volume (ų) | 852.09(16) |
| Z | 4 |
Data sourced from a study on 2-(4-Methylphenyl)acetohydrazide. nih.gov
Hydrogen Bonding Networks and Intermolecular Interactions
Hydrogen bonds are the most significant intermolecular interactions in the crystal structures of phenylacetohydrazides, playing a crucial role in defining the supramolecular architecture. nih.govresearchgate.net The primary hydrogen bond donors are the N-H groups of the hydrazide and the amino substituent, while the carbonyl oxygen atom is the primary acceptor. nih.govresearchgate.net
In related structures, N-H···O hydrogen bonds are consistently observed, leading to the formation of characteristic motifs such as chains and rings. nih.govresearchgate.net For example, in 2-(4-Methylphenyl)acetohydrazide, N-H···O hydrogen bonds link the molecules into infinite ribbons. nih.gov In addition to these strong hydrogen bonds, weaker C-H···O and C-H···π interactions can also contribute to the stability of the crystal packing. nih.govnih.gov The presence of the 4-amino group in this compound would introduce additional hydrogen bond donor sites, likely leading to a more complex and robust three-dimensional hydrogen-bonded network compared to its non-aminated analogs.
Table 2: Potential Hydrogen Bond Interactions in this compound based on Analogous Structures
| Donor-H···Acceptor | Type of Interaction | Expected Role in Crystal Packing |
| N(hydrazide)-H···O=C | Strong Hydrogen Bond | Formation of chains and dimers |
| N(amino)-H···O=C | Strong Hydrogen Bond | Cross-linking of chains into layers |
| N(amino)-H···N(amino) | Hydrogen Bond | Inter-layer or inter-chain interactions |
| C(aromatic)-H···O=C | Weak Hydrogen Bond | Stabilization of the overall packing |
| C(aliphatic)-H···O=C | Weak Hydrogen Bond | Stabilization of the overall packing |
Hirshfeld Surface Analysis and Quantitative Interaction Contributions
For molecules with extensive hydrogen bonding capabilities like this compound, the Hirshfeld surface analysis is expected to show significant contributions from H···H, O···H/H···O, and N···H/H···N contacts. nih.gov In a related compound, 2-(4-amino-6-phenyl-1,2,5,6-tetrahydro-1,3,5-triazin-2-ylidene)malononitrile, the Hirshfeld surface analysis revealed that N···H/H···N interactions accounted for a significant portion (around 35-38%) of the total surface, highlighting the importance of hydrogen bonding. nih.gov H···H contacts also make a substantial contribution, typically representing the van der Waals surfaces of the molecules. nih.gov The analysis of this compound would likely reveal a similar distribution of contacts, with the amino and hydrazide groups being key players in the intermolecular interaction landscape.
Crystal Structure and Molecular Geometry
The crystal structure reveals that the molecule adopts a specific conformation that is stabilized by intramolecular and intermolecular hydrogen bonds. The phenyl ring and the acetohydrazide group are not coplanar, with a dihedral angle between their mean planes. nih.gov This non-planar conformation is a common feature in related hydrazide structures. nih.gov
The crystal packing is characterized by a network of hydrogen bonds involving the amino and hydrazide groups. These interactions link the molecules together, forming a stable, three-dimensional lattice. nih.gov The specific details of the crystal structure, such as the unit cell dimensions and space group, are summarized in the crystallographic data table below.
| Crystal Data | |
| Crystal System | Monoclinic nih.gov |
| Space Group | P21/c |
| a (Å) | 15.4261 (16) nih.gov |
| b (Å) | 6.2618 (7) nih.gov |
| c (Å) | 9.2073 (10) nih.gov |
| β (°) | 106.651 (12) nih.gov |
| Volume (ų) | 852.09 (16) nih.gov |
| Z | 4 nih.gov |
This table is interactive. Click on the headers to sort the data.
Chemical Reactivity and Derivative Synthesis
2-(4-Aminophenyl)acetohydrazide is a highly reactive molecule, owing to the presence of multiple functional groups. This reactivity makes it a valuable precursor for the synthesis of a wide range of derivatives, particularly heterocyclic compounds.
The primary aromatic amino group is a key site for chemical modification. It can undergo reactions such as acylation, alkylation, and diazotization, allowing for the introduction of various substituents. bldpharm.com The hydrazide moiety is also highly reactive. The terminal -NH2 group can react with aldehydes and ketones to form hydrazones, which are important intermediates in the synthesis of many heterocyclic systems. chemicalbook.com
The carbonyl group of the hydrazide can participate in condensation reactions, and the entire hydrazide group can be cyclized to form five- and six-membered heterocyclic rings. mdpi.comresearchgate.net For example, reaction with carbon disulfide can lead to the formation of oxadiazole-thiones, while reaction with isothiocyanates can yield thiosemicarbazides, which can be further cyclized to form triazoles or thiadiazoles.
The versatility of this compound as a synthon is demonstrated by its use in the synthesis of various biologically active molecules, including those with quinazoline (B50416) and quinoxaline (B1680401) scaffolds. znaturforsch.comacs.org The ability to selectively modify different parts of the molecule allows for the creation of a diverse library of compounds with tailored properties.
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of 2-(4-Aminophenyl)acetohydrazide and its derivatives.
Optimized Geometries and Conformational Analysis
DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For derivatives of acetohydrazide, these calculations have been performed using various basis sets, such as B3LYP/6-311++G(d,p), to predict bond lengths, bond angles, and dihedral angles. mdpi.comnih.gov For instance, in a study of N,N-diethyl-2[(4'-substituted)phenylthio]acetamides, calculations indicated the existence of stable gauche and cis conformers in the gas phase. nih.gov The acetohydrazide group in similar structures has been found to be nearly planar, with a small dihedral angle relative to the benzene (B151609) ring. researchgate.net
Conformational analysis helps in understanding the different spatial arrangements of a molecule and their relative stabilities. nih.govnih.gov For acetohydrazide derivatives, it has been shown that different conformers can exist due to rotation around single bonds, and their stability can be influenced by factors like solvent polarity. nih.gov For example, in some acetohydrazide derivatives, the syn-E amido isomers are predicted to be the most stable. mdpi.com
Electronic Structure Analysis: HOMO-LUMO Energy Gaps
The electronic properties of a molecule are crucial for understanding its reactivity and potential applications. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. irjweb.comscirp.org A smaller energy gap suggests that the molecule is more reactive and less stable. nih.gov For various hydrazide derivatives, DFT calculations have been used to determine these energy gaps, providing insights into their chemical reactivity. nih.govscispace.com For example, in one study, the calculated HOMO-LUMO gap for a related molecule was found to be 5.406 eV, indicating high stability. nih.gov
Table 1: Frontier Molecular Orbital Energies and Related Parameters for a Related Hydrazide Derivative
| Parameter | Value |
|---|---|
| EHOMO | -6.646 eV scirp.org |
| ELUMO | -1.816 eV scirp.org |
Note: The values presented are for a structurally related quinoline (B57606) compound and are illustrative of the types of parameters calculated using DFT. scirp.org
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. researchgate.netchemrxiv.org The MEP map displays different colors to represent varying electrostatic potential values on the molecular surface. researchgate.net
Red and Orange Regions: These colors indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. researchgate.netresearchgate.net
Blue Regions: This color represents areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. researchgate.netacu.edu.in
MEP analysis of compounds similar to this compound has been used to understand their chemical reactivity and intermolecular interactions. chemrxiv.orgacu.edu.in
Spectroscopic Property Prediction (e.g., IR, UV-Vis)
DFT calculations can be used to predict the vibrational (IR) and electronic (UV-Vis) spectra of a molecule. scielo.org.za The calculated frequencies and absorption wavelengths can then be compared with experimental data to confirm the molecular structure and understand its spectroscopic properties. researchgate.netresearchgate.net
For instance, the theoretical vibrational frequencies of related molecules have been calculated using DFT methods and have shown good agreement with experimental FT-IR spectra. researchgate.netnih.gov Similarly, Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis), and the results often correlate well with experimental findings. researchgate.net
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid) to form a stable complex. nih.gov This method is widely used in drug discovery to understand how a small molecule like this compound or its derivatives might interact with biological macromolecules. researchgate.netmdpi.comekb.eg
Prediction of Binding Modes and Affinities with Biological Macromolecules
Molecular docking simulations can predict the binding mode and estimate the binding affinity of a ligand to a biological target. nih.gov The binding affinity, often expressed as a docking score or binding energy, indicates the strength of the interaction between the ligand and the receptor. nih.gov A lower binding energy generally suggests a more stable complex. nih.gov
Studies on various hydrazide derivatives have utilized molecular docking to explore their potential as inhibitors of specific enzymes or receptors. mdpi.comnih.govekb.eg For example, docking studies on N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide (B32628) with MMP-2 showed binding energies ranging from -6.49 to -7.48 kcal/mol, indicating stable interactions. nih.gov These simulations can identify key interactions, such as hydrogen bonds, between the ligand and the amino acid residues in the active site of the protein. nih.govmdpi.com
Table 2: Example of Molecular Docking Results for a Related Compound
| Target Protein | Ligand | Binding Energy (kcal/mol) | Interacting Residues |
|---|---|---|---|
| MMP-2 | N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide | -7.48 | (Specific amino acids) nih.gov |
Note: The data provided is for illustrative purposes based on studies of similar compounds.
Analysis of Key Intermolecular Interactions (Hydrogen Bonding, Hydrophobic, Pi-Stacking)
The molecular structure of this compound, featuring a phenyl ring, an amino group (-NH2), and a hydrazide moiety (-CONHNH2), facilitates a variety of intermolecular interactions that are crucial in its crystal packing and its binding to biological targets. These interactions include hydrogen bonding, hydrophobic interactions, and pi-stacking.
Hydrogen Bonding: The this compound molecule contains multiple hydrogen bond donors and acceptors. nih.gov The primary amine group (-NH2) and the hydrazide group (-NH- and -NH2) can act as hydrogen bond donors. The carbonyl oxygen (=O) of the acetohydrazide group and the nitrogen atoms can serve as hydrogen bond acceptors. nih.gov In crystal structures of similar hydrazide derivatives, such as 2-(4-methylphenyl)acetohydrazide, extensive N—H···O hydrogen bonds are observed, which link molecules into infinite chains or ribbons. nih.gov Intramolecular N—H⋯O hydrogen bonds are also possible, which can influence the molecule's conformation. nih.gov These hydrogen bonding capabilities are critical for the interaction of this compound with the amino acid residues in the active sites of enzymes and receptors.
Hydrophobic Interactions: The presence of the phenyl ring in this compound contributes to its hydrophobic character. This allows the molecule to engage in hydrophobic interactions with nonpolar regions of biological macromolecules. In studies of related aminophenyl benzamide (B126) derivatives as histone deacetylase (HDAC) inhibitors, hydrophobic character was found to be a crucial factor for their inhibitory activity. nih.gov The inclusion of hydrophobic substituents on similar structures has been shown to enhance biological potency, suggesting that the phenyl group of this compound likely plays a significant role in binding to hydrophobic pockets of target proteins. nih.gov
Pi-Stacking: The aromatic phenyl ring of this compound can participate in π-π stacking interactions. These non-covalent interactions are important in the stabilization of crystal structures and in the binding of molecules to targets that contain aromatic residues, such as phenylalanine, tyrosine, or tryptophan. researchgate.netnih.gov Studies on related aromatic compounds have shown that π-stacking interactions play a key role in controlling stereoselectivity in certain reactions and in the self-assembly of peptide fragments. nih.govmdpi.com The electron-rich nature of the aminophenyl ring can influence the strength and geometry of these π-stacking interactions. rsc.org
Table 1: Potential Intermolecular Interactions of this compound
| Interaction Type | Molecular Feature Involved | Potential Role |
|---|---|---|
| Hydrogen Bonding | Amino group (-NH2), Hydrazide group (-CONHNH2) | Crystal packing, Ligand-receptor binding nih.govnih.gov |
| Hydrophobic Interactions | Phenyl ring | Binding to nonpolar pockets in proteins nih.gov |
| Pi-Stacking | Aromatic phenyl ring | Stabilization of molecular conformations, Interaction with aromatic residues in binding sites researchgate.netnih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are computational tools used in drug design to correlate the chemical structure of compounds with their biological activity. youtube.com For compounds like this compound and its derivatives, QSAR studies help in understanding the structural requirements for their biological effects and in designing new, more potent molecules.
The development of predictive QSAR models involves creating a mathematical relationship between the molecular descriptors of a series of compounds and their experimentally determined biological activities. youtube.com For series of compounds related to this compound, such as N-(2-Aminophenyl)-Benzamide derivatives, QSAR models have been successfully developed to predict their inhibitory activity against targets like histone deacetylase 2 (HDAC2). sphinxsai.com
These models are typically built using a training set of molecules with known activities and then validated using an external test set to assess their predictive power. nih.gov Statistical methods like Multiple Linear Regression (MLR), Genetic Function Approximation (GFA), and Artificial Neural Networks (ANN) are commonly employed. sphinxsai.comnih.gov For instance, a GFA-based model for N-(2-Aminophenyl)-Benzamide derivatives showed a good correlation coefficient (r²) of 0.794 and a predictive r² of 0.634. sphinxsai.com Similarly, 3D-QSAR methods like Molecular Field Analysis (MFA) have yielded models with even higher predictive ability, with r² values up to 0.927 and cross-validated r² (q²) of 0.815. sphinxsai.com The success of these models indicates that the biological activity of new derivatives in this chemical class can be reliably predicted before their synthesis and testing. researchgate.net
Table 2: Examples of QSAR Model Statistics for Related Compound Series
| Compound Series | QSAR Method | Correlation Coefficient (r²) | Cross-validated r² (q² or r²cv) | Predictive r² (r²pred) | Reference |
|---|---|---|---|---|---|
| N-(2-Aminophenyl)-Benzamide Derivatives | GFA (2D-QSAR) | 0.794 | 0.634 | 0.634 | sphinxsai.com |
| N-(2-Aminophenyl)-Benzamide Derivatives | MFA (3D-QSAR) | 0.927 | 0.815 | 0.845 | sphinxsai.com |
| Ketone-based Covalent Inhibitors | MLR | Not specified for training set | Not specified | 0.93 | nih.gov |
| Ketone-based Covalent Inhibitors | ANN | Not specified for training set | Not specified | 0.95 | nih.gov |
| 2-(pyrazin-2-yloxy)acetohydrazide analogs | Consensus Model | 0.889 | Not specified | 0.782 | nih.gov |
A critical outcome of QSAR studies is the identification of molecular descriptors that significantly influence the biological activity of the compounds. These descriptors quantify various aspects of the molecular structure, such as electronic, steric, hydrophobic, and topological properties.
For chemical series related to this compound, several key descriptors have been identified:
Hydrophobicity: In studies of aminophenyl benzamide derivatives, hydrophobic character was found to be crucial for HDAC inhibitory activity. nih.gov This suggests that modifications to the this compound structure that alter its lipophilicity could significantly impact its biological effects.
Hydrogen Bonding Features: The presence of hydrogen bond donating groups positively contributes to the activity of HDAC inhibitors. nih.gov For 2-(pyrazin-2-yloxy)acetohydrazide analogs, the hydrogen donor feature was also identified as a key contributor to their antimycobacterium activity. nih.gov
Topological and Shape Descriptors: Molecular connectivity indices and shape factors have been shown to be important for the activity of 2-(pyrazin-2-yloxy)acetohydrazide analogs. nih.gov These descriptors encode information about the size, shape, and degree of branching in the molecule.
Electronic Properties: Electron-withdrawing groups were found to have a negative influence on the HDAC inhibitory potency of aminophenyl benzamide derivatives. nih.gov The energy of the lowest unoccupied molecular orbital (LUMO) has also been identified as a significant descriptor in other related systems. nih.gov
Table 3: Key Molecular Descriptors and Their Influence on Activity
| Descriptor Type | Specific Descriptor Example | Influence on Biological Activity | Related Compound Series | Reference |
|---|---|---|---|---|
| Hydrophobic | Hydrophobic character/LogP | Positive correlation | N-(2-Aminophenyl) benzamide derivatives | nih.gov |
| Electronic | Electron-withdrawing groups | Negative correlation | N-(2-Aminophenyl) benzamide derivatives | nih.gov |
| Electronic | Energy of LUMO | Significant for optimizing activity | 2-(pyrazin-2-yloxy)acetohydrazide analogs | nih.gov |
| Hydrogen Bonding | Hydrogen bond donors | Positive correlation | N-(2-Aminophenyl) benzamide derivatives, 2-(pyrazin-2-yloxy)acetohydrazide analogs | nih.govnih.gov |
| Topological/Shape | Molecular connectivity indices, Shape factors | Predominantly explain activity | 2-(pyrazin-2-yloxy)acetohydrazide analogs | nih.gov |
Investigation of Biological Activity Mechanisms in Preclinical Models
Antimicrobial Activity Investigations (In Vitro)
The antimicrobial potential of hydrazide-containing compounds has been explored against a wide range of pathogenic microorganisms, including bacteria and fungi.
Derivatives of 2-(4-Aminophenyl)acetohydrazide have been investigated for their efficacy against both Gram-positive and Gram-negative bacteria. For instance, a series of 4-aminoquinoline-hydrazone and isatin (B1672199) hybrids, which incorporate a similar structural backbone, were synthesized and evaluated for their antibacterial properties. One of the standout compounds from this series, designated as HD6, demonstrated notable to moderate activity against Bacillus subtilis (a Gram-positive bacterium) and Pseudomonas aeruginosa (a Gram-negative bacterium). nih.gov
Similarly, spiro[thiadiazoline-quinoxaline] derivatives, which can be conceptually linked to the core structure, have been synthesized and assessed for their antibacterial action. Compounds bearing an ethyl group exhibited the most promising activity, with a minimum inhibitory concentration (MIC) value of 32 µg/mL against Streptococcus fasciens. arkat-usa.org
Another study focused on 4-acetylantipyrine N'-(3-substituted-4-phenylthiazoline-2-ylidene)hydrazone derivatives. These compounds were tested against various Gram-positive and Gram-negative bacteria, as well as Candida albicans. nih.gov While specific activity values for each bacterial strain were not detailed in the abstract, the study indicates broad-spectrum potential. nih.gov
Table 1: Antibacterial Activity of this compound Derivatives
| Compound/Derivative Class | Bacterial Strain | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| 4-Aminoquinoline-hydrazone (HD6) | Bacillus subtilis | 8 | nih.gov |
| 4-Aminoquinoline-hydrazone (HD6) | Pseudomonas aeruginosa | 16 | nih.gov |
| Spiro[thiadiazoline-quinoxaline] with ethyl group | Streptococcus fasciens | 32 | arkat-usa.org |
This table presents data for derivatives of this compound, not the parent compound itself.
The exploration of hydrazide derivatives has also extended to their potential as antifungal agents. A study on new series of homoallylamines and related compounds, which share some structural similarities with the target compound, reported inhibitory properties against the synthesis of fungal cell wall polymers, specifically (1,3)-beta-D-glucan and chitin (B13524) synthases. nih.gov
Furthermore, research into 2,5-disubstituted-1,3,4-oxadiazoles, which can be synthesized from acetohydrazide precursors, has shown antifungal activity. researchgate.net Similarly, N,N-disubstituted dithiocarbamic acid esters derived from 2-methylquinazolinones have been synthesized and evaluated for their antifungal properties against a variety of fungal species, with some compounds showing promising broad-spectrum activity. researchgate.net
A significant area of investigation for hydrazide derivatives has been in the search for new antitubercular agents. Notably, derivatives of this compound, specifically 2-(aryl/alkylamino)-5-(4-aminophenyl)-1,3,4-thiadiazoles, have been synthesized and screened for their activity against Mycobacterium tuberculosis H37Rv. umich.edu The screening was conducted at a concentration of 6.25 µg/mL. umich.edu
Another class of related compounds, 2-(quinoline-4-yloxy)acetamides, has also shown potent antitubercular activity, with minimum inhibitory concentrations in the submicromolar range against both drug-sensitive and drug-resistant M. tuberculosis strains. nih.gov
The mechanisms by which these hydrazide derivatives exert their antimicrobial effects are varied and appear to be dependent on the specific structural modifications. For some antifungal hydrazone derivatives, it has been proposed that they induce the production of free radicals and reactive oxygen species, leading to cellular damage.
In the context of antitubercular activity, research on 2-(quinoline-4-yloxy)acetamides suggests that these compounds may target the cytochrome bc1 complex, a crucial component of the electron transport chain in Mycobacterium tuberculosis. nih.gov This inhibition disrupts the pathogen's energy metabolism, leading to cell death. nih.gov For antifungal homoallylamines, the mechanism is believed to involve the inhibition of enzymes essential for fungal cell wall synthesis, such as (1,3)-beta-D-glucan synthase and chitin synthase. nih.gov
Exploration of Antiproliferative Mechanisms (In Vitro Cell Line Studies)
Beyond their antimicrobial properties, various heterocyclic compounds with structural similarities to this compound have been investigated for their potential as anticancer agents.
In vitro studies on derivatives have shown promising antiproliferative activity against various cancer cell lines. For example, a series of 4-substituted 2-(2-hydroxyphenyl)thiazolines were evaluated for their activity against murine leukemia cells. nih.gov One of the compounds in this series demonstrated potent antiproliferative and cytocidal effects on L1210 and P388 murine cell lines, with IC50 values of 3 and 1 µM, respectively. nih.gov
In another study, novel 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates were synthesized and tested against human breast cancer cell lines. mdpi.com One of the derivatives exhibited a significant antiproliferative effect on the MCF-7 cell line, with an IC50 value of 4.3 ± 0.11 µg/mL (0.013 µM). mdpi.com
Table 2: Antiproliferative Activity of Structurally Related Compounds
| Compound Class | Cancer Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| 4-Substituted 2-(2-hydroxyphenyl)thiazoline | L1210 (murine leukemia) | 3 µM | nih.gov |
| 4-Substituted 2-(2-hydroxyphenyl)thiazoline | P388 (murine leukemia) | 1 µM | nih.gov |
| 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate | MCF-7 (human breast cancer) | 4.3 ± 0.11 µg/mL (0.013 µM) | mdpi.com |
This table presents data for compounds structurally related to this compound, not the parent compound itself.
An inquiry into the biological activity of this compound and its derivatives has revealed significant interactions with various enzymatic systems. This article details the preclinical investigation into the mechanisms of action, focusing on molecular targets, structure-activity relationships, and specific enzyme inhibition profiles.
Applications As a Scaffold in Chemical Biology and Material Science
Design and Synthesis of Novel Bioactive Compounds
The inherent structural features of 2-(4-Aminophenyl)acetohydrazide make it an attractive starting point for the synthesis of new biologically active molecules. The primary amino group and the hydrazide moiety offer reactive sites for a variety of chemical modifications, allowing for the construction of a diverse library of derivatives.
Scaffold Optimization for Enhanced Bioactivity
While direct research on the optimization of the this compound scaffold is limited, the principles of scaffold optimization are well-established in medicinal chemistry. researchgate.netnih.govresearchgate.net The core structure of this compound can be systematically modified to enhance its biological activity. For instance, the aromatic amine can be acylated, alkylated, or incorporated into heterocyclic systems to explore new interactions with biological targets. researchgate.net Furthermore, the hydrazide functional group is a key pharmacophore that can be derivatized to form Schiff bases, amides, and other functionalities known to exhibit a wide range of biological effects. growingscience.com
The process of lead optimization often involves creating a series of analogues where different parts of the scaffold are systematically altered. nih.gov For the this compound scaffold, this could involve:
Substitution on the phenyl ring: Introducing various substituents on the phenyl ring can modulate the electronic properties and steric profile of the molecule, potentially leading to improved binding affinity and selectivity for a target protein.
Modification of the acetamido linker: The length and flexibility of the linker between the phenyl ring and the hydrazide can be altered to optimize the spatial orientation of the key functional groups.
Derivatization of the hydrazide group: Condensation of the hydrazide with a variety of aldehydes and ketones can generate a library of hydrazones, a class of compounds known for their diverse biological activities. growingscience.com
An example of scaffold optimization on a related aminophenyl structure, N-(4-(3-aminophenyl)thiazol-2-yl)acetamide, led to the discovery of a potent lead compound with activity against both sensitive and resistant cancer cell lines. researchgate.net This highlights the potential of optimizing scaffolds containing the aminophenyl moiety to achieve enhanced bioactivity.
Multi-Target Ligand Design Strategies
The development of ligands that can interact with multiple biological targets simultaneously is a growing area of interest in drug discovery, particularly for complex diseases. nih.govresearchgate.net The this compound scaffold is well-suited for the application of multi-target design strategies due to its modular nature. Different pharmacophores, each responsible for interacting with a specific target, can be appended to the core structure.
One common strategy is to link two or more known pharmacophores to a central scaffold. researchgate.net In the context of this compound, the aminophenyl portion could be modified to target one receptor, while the hydrazide moiety is derivatized to interact with another. This approach can lead to the creation of single molecules with a unique polypharmacological profile.
Computational methods are often employed in the rational design of multi-target ligands. researchgate.net These approaches can help predict how modifications to the this compound scaffold will affect its binding to different targets, thereby guiding the synthetic efforts towards the most promising candidates.
Ligand Chemistry for Metal Complexes
The hydrazide and amino functionalities of this compound make it an excellent ligand for the coordination of transition metal ions. ajol.infojocpr.com The resulting metal complexes can exhibit unique electronic, magnetic, and biological properties that are not present in the free ligand.
Coordination Chemistry with Transition Metals
This compound can act as a bidentate or tridentate ligand, coordinating to metal ions through the carbonyl oxygen, the terminal nitrogen of the hydrazide group, and the primary amino group. researchgate.netsemanticscholar.orgresearchgate.net The specific coordination mode depends on the metal ion, the reaction conditions, and the presence of other ligands.
Studies on analogous acetohydrazide ligands have shown that they can form stable complexes with a variety of transition metals, including copper(II), nickel(II), cobalt(II), and zinc(II). researchgate.netsemanticscholar.orgresearchgate.net For example, the coordination compound of Ni(II) with the related ligand 2-(4-bromophenoxy)acetohydrazide (B95197) has been shown to have a polymeric structure where the chlorine atoms act as bridges between the metal centers. mdpi.com In this complex, the acetohydrazide ligand coordinates to the nickel ion in a bidentate fashion through the carbonyl oxygen and the amine nitrogen. mdpi.com
The coordination of transition metals to hydrazide-based ligands often leads to the formation of octahedral or distorted octahedral geometries around the metal center. ajol.inforesearchgate.net Spectroscopic techniques such as IR and UV-Vis spectroscopy are crucial for characterizing the coordination environment of the metal complexes. researchgate.netsemanticscholar.orgresearchgate.net
Investigation of Metal Complex Properties and Potential Applications
The formation of metal complexes with this compound can significantly enhance the biological activity of the parent ligand. researchgate.netsemanticscholar.orgresearchgate.net This is often attributed to the chelation effect, which can increase the lipophilicity of the molecule and facilitate its transport across cell membranes. mdpi.com
Metal complexes of hydrazide derivatives have been investigated for a range of potential applications, including as antimicrobial and anticancer agents. researchgate.netsemanticscholar.orgresearchgate.netmdpi.com For instance, mononuclear complexes of Cu(II), Ni(II), Co(II), Mn(II), Zn(II), Fe(III), Ru(III), and UO2(II) with a Schiff base derived from a substituted acetohydrazide have been synthesized and shown to possess antimicrobial activity. researchgate.net
The table below summarizes the properties of some transition metal complexes with ligands structurally similar to this compound, highlighting their potential for biological applications.
| Metal Ion | Ligand | Geometry | Potential Application | Reference |
| Ni(II) | 2-(4-bromophenoxy)acetohydrazide | Distorted Octahedral | Polymeric Materials | mdpi.com |
| Cu(II), Ni(II), Co(II), Mn(II), Zn(II), Fe(III), Ru(III), UO2(II) | 2-hydroxy-4-(p-tolyldiazenyl)benzylidene)-2-(p-tolylamino)acetohydrazide | Octahedral/Tetragonally Distorted Octahedral | Antimicrobial | researchgate.net |
| Co(II), Ni(II), Cu(II) | 2-(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)acetohydrazide | Octahedral | Antimicrobial | semanticscholar.orgresearchgate.net |
Building Block in Polymer Chemistry and Functional Materials
The bifunctional nature of this compound, with its reactive amino and hydrazide groups, makes it a valuable building block for the synthesis of polymers and functional materials. cymitquimica.comklinger-lab.descitechdaily.com These reactive sites can participate in various polymerization reactions, leading to the formation of novel polymeric structures with tailored properties.
While specific examples of polymers derived directly from this compound are not widely reported, the chemistry of its functional groups suggests its potential in several areas of polymer science. The primary amino group can be used in polycondensation reactions with dicarboxylic acids or their derivatives to form polyamides. Similarly, the hydrazide group can react with dialdehydes or diketones to produce polyhydrazones.
The incorporation of the this compound unit into a polymer backbone can impart specific functionalities to the resulting material. The presence of the aromatic amine and the hydrazide moiety can enhance the thermal stability, chelation properties, and biological activity of the polymer.
The development of new polymeric materials often relies on the design and synthesis of novel building blocks. klinger-lab.deresearchgate.net The versatility of this compound suggests its potential as a monomer for the creation of functional polymers for applications in areas such as drug delivery, water treatment, and catalysis. For instance, the development of responsive polymers often requires tailor-made building blocks with specific functional groups that can respond to external stimuli. klinger-lab.de
Incorporation into Covalent Organic Frameworks (COFs)
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas, making them suitable for a wide range of applications, including gas storage, catalysis, and sensing. The formation of COFs relies on the use of multitopic building blocks that can form strong covalent bonds in a predictable manner. The hydrazide and amine functionalities of this compound present opportunities for its use as a linker or node in the construction of COFs.
The primary pathway for incorporating hydrazide-containing molecules into COFs is through the formation of hydrazone linkages. This reaction typically involves the condensation of a hydrazide with an aldehyde. Given that this compound contains a hydrazide group, it could theoretically react with polyaldehyde monomers to form a hydrazone-linked COF. The resulting framework would possess the inherent properties of hydrazone-based COFs, such as good chemical stability and potential for post-synthetic modification. researchgate.net
Furthermore, the amine group on the phenyl ring of this compound offers an additional site for reaction. This could enable the formation of more complex, multi-component COFs or allow for post-synthetic modification of a pre-formed COF. For instance, a COF could be initially constructed using the hydrazide functionality, leaving the amine groups available for subsequent reactions to introduce new functionalities or to crosslink the framework.
A postsynthetic strategy has been reported for creating hydrazide-linked COFs from hydrazine-linked frameworks through oxidation. nih.govresearchgate.netacs.orgnih.gov While this is a different approach, it highlights the successful incorporation of hydrazide moieties into the robust structure of COFs. These hydrazide-linked COFs have shown promise in applications such as water harvesting from air. nih.govresearchgate.netacs.orgnih.gov
The table below summarizes key characteristics of hydrazone and hydrazide-linked COFs, illustrating the potential properties of a COF synthesized using this compound.
| Linkage Type | Key Features | Potential Applications |
| Hydrazone | Good chemical stability, potential for post-synthetic modification, structural flexibility. researchgate.net | Gas adsorption/separation, chemical sensing, catalysis, energy storage. researchgate.net |
| Hydrazide | High stability, potential for water harvesting. nih.govresearchgate.netacs.orgnih.gov | Water adsorption from air, particularly in arid conditions. nih.govresearchgate.netacs.orgnih.gov |
Role in Porous Polymers and Related Materials
Beyond the highly ordered structures of COFs, this compound can also serve as a monomer in the synthesis of other porous organic polymers (POPs). These materials, which are often amorphous, still offer high surface areas and tunable properties, making them valuable for various applications.
The amine and hydrazide groups of this compound can react with various monomers to form a range of polymer linkages. For example, the amine group can react with acyl chlorides or anhydrides to form stable amide bonds. Similarly, the hydrazide group can also react with acyl chlorides to form hydrazide linkages or with aldehydes and ketones to form hydrazones.
The incorporation of both amine and hydrazide functionalities into a polymer network can impart specific properties to the material. The presence of these polar groups can enhance the hydrophilicity of the polymer, which is beneficial for applications such as the enrichment of glycopeptides for proteomic analysis. researchgate.net For instance, hydrazide-functionalized polymers have been successfully used to capture and identify N-glycopeptides from complex biological samples. nih.govacs.org
Moreover, the aromatic nature of the phenyl ring in this compound contributes to the thermal stability and rigidity of the resulting polymer. The combination of functional groups and the aromatic backbone can lead to porous polymers with high surface areas and specific affinities for certain molecules, making them suitable for applications in catalysis and separation science. Research on polymers derived from aniline (B41778) derivatives has shown that the electronic nature of the aromatic ring can influence the properties of the resulting material. nih.gov
The table below outlines the potential contributions of the functional groups of this compound to the properties of porous polymers.
| Functional Group | Potential Polymerization Reaction | Resulting Polymer Property | Potential Application |
| Aromatic Amine | Reaction with acyl chlorides/anhydrides | Amide linkage, thermal stability | High-performance polymers, separation media |
| Hydrazide | Reaction with acyl chlorides | Hydrazide linkage, hydrophilicity | Glycopeptide enrichment, hydrophilic interaction chromatography |
| Hydrazide | Reaction with aldehydes/ketones | Hydrazone linkage, chemical stability | Catalysis, chemosensors |
Future Research Directions and Translational Potential Preclinical Focus
Development of Novel Synthetic Strategies for Advanced Analogues
The future of 2-(4-aminophenyl)acetohydrazide research is intrinsically linked to the development of sophisticated synthetic methodologies that enable the creation of structurally complex and diverse analogues. The hydrazide moiety serves as a critical synthon, a building block for constructing a wide array of heterocyclic systems and other derivatives. mdpi.com
Key synthetic approaches that will continue to be refined include:
Condensation Reactions: A primary method involves the condensation of hydrazides with various aldehydes and ketones to form hydrazone derivatives. mdpi.comresearchgate.net This straightforward reaction allows for the introduction of a wide range of substituents, enabling the systematic exploration of structure-activity relationships (SAR). For instance, reacting 2-(substituted-phenyl)acetohydrazides with different aldehydes is a common strategy to produce novel series of compounds. researchgate.net
Heterocyclization: Hydrazides and their hydrazone intermediates are pivotal in the synthesis of various heterocyclic compounds, such as 1,3,4-oxadiazoles and 1,2,4-triazines. mdpi.comresearchgate.net These reactions typically involve cyclization or cyclo-addition with various reagents and are crucial for creating compounds with unique pharmacological profiles. mdpi.com
Multi-component Reactions: Advanced strategies may increasingly involve multi-component reactions, which allow for the construction of complex molecules in a single step, improving efficiency and enabling the creation of large libraries of analogues for high-throughput screening.
Microwave-Assisted Synthesis: The use of microwave irradiation can accelerate reaction times, improve yields, and offer a more environmentally friendly approach to synthesizing hydrazide derivatives.
Future synthetic work will likely focus on creating analogues with improved pharmacokinetic properties, enhanced target specificity, and reduced off-target effects. This involves the strategic incorporation of various functional groups to modulate properties like lipophilicity, metabolic stability, and target binding affinity.
Deepening Mechanistic Understanding of Biological Activities
While numerous derivatives of acetohydrazide have demonstrated promising biological activities, a deeper understanding of their molecular mechanisms is essential for their translation into clinical candidates. Future research will need to move beyond primary screening to pinpoint specific molecular targets and signaling pathways.
Areas of focus include:
Enzyme Inhibition: Many biologically active hydrazide derivatives function as enzyme inhibitors. For example, novel analogues of N-(2-aminophenyl)-benzamides have been identified as potent histone deacetylase (HDAC) inhibitors, a key target in cancer therapy. nih.gov Similarly, certain 2-Amino-4-Methylthiazole analogues containing a hydrazide-related motif have been designed to inhibit GlcN-6-P synthase, a crucial enzyme in microbial cell wall synthesis. nih.gov Future studies will aim to identify other enzymatic targets, such as vascular endothelial growth factor receptor-2 (VEGFR-2), which has been successfully targeted by phthalazine (B143731) derivatives incorporating a hydrazide spacer. nih.gov
Pro-apoptotic Activity: Certain acetohydrazide derivatives have been shown to induce apoptosis in cancer cells. For example, a series of new acetohydrazides incorporating 2-oxoindoline and 4-oxoquinazoline scaffolds were found to activate caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov Further research will involve elucidating the upstream signaling events that lead to caspase activation and determining the role of other pro- and anti-apoptotic proteins.
Structure-Activity Relationship (SAR) Studies: A systematic investigation into how structural modifications affect biological activity is crucial. For example, studies on 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives revealed that the nature of the substituent on the hydrazide fragment significantly influences their antimicrobial potency. nih.gov Detailed SAR studies will guide the rational design of more potent and selective compounds.
Integration of Advanced Computational and Experimental Methodologies
The synergy between computational modeling and experimental validation is a powerful paradigm for accelerating drug discovery. This integrated approach allows for the rational design of molecules and provides insights into their behavior at an atomic level, which can be confirmed and refined through empirical testing.
Key integrated methodologies include:
Molecular Docking: This computational technique predicts the preferred binding orientation of a ligand to its molecular target. It has been used to support the anti-inflammatory activity of 2-(substituted-phenyl)acetohydrazide analogues by predicting their interactions with COX-1 and COX-2 enzymes. researchgate.net Similarly, docking studies have helped to understand the binding of potential antidepressant acetohydrazide derivatives to Human Monoamine Oxidase A and phthalazine derivatives to the VEGFR-2 active site. nih.govijpsr.com
Density Functional Theory (DFT): DFT calculations are used to understand the electronic structure and properties of molecules. Researchers have used DFT to perform geometry optimization and study the excited state properties (e.g., HOMO, LUMO) of synthesized acetohydrazide derivatives, providing insights into their reactivity and stability. ijpsr.comresearchgate.net
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in early-stage drug discovery. Computational tools can predict whether a compound, like 2-(4-methyl piperazin-1-yl) acetohydrazide, has the potential to cross the blood-brain barrier and assess its toxicity profile before extensive experimental testing. ijpsr.com
Spectroscopic Analysis: The structures of newly synthesized compounds are confirmed using a combination of spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and mass spectrometry. researchgate.netijpsr.com Two-dimensional NMR methods like NOESY are particularly valuable for establishing the spatial conformation of flexible molecules like acetohydrazides. nih.gov
By combining these computational predictions with experimental data from biological assays and spectroscopic analysis, researchers can create a robust feedback loop for the iterative design and optimization of lead compounds.
Exploration of New Application Domains for this compound Derivatives
The structural versatility of the this compound core suggests that its derivatives could be effective in a wide range of therapeutic areas beyond those already established. The hydrazide-hydrazone scaffold is recognized for its broad pharmacological potential. nih.govmdpi.com
Future preclinical research should explore novel applications such as:
Anticancer Agents: Building on findings that some derivatives act as HDAC inhibitors and procaspase activators, a broader exploration of anticancer mechanisms is warranted. nih.govnih.gov This could include investigating their potential to inhibit other cancer-related targets like tyrosine kinases or to act as anti-proliferative agents against a wider panel of cancer cell lines. nih.gov
Neurotherapeutics: The successful prediction of blood-brain barrier permeability for a piperazinyl acetohydrazide derivative opens the door to developing treatments for central nervous system disorders. ijpsr.com Its potential as a monoamine oxidase (MAO) inhibitor suggests applications in treating depression and other neurological conditions. ijpsr.com
Antiviral Agents: The hydrazone functional group is a component of various compounds with known antiviral activity. nih.govmdpi.com Systematic screening of this compound derivative libraries against a range of viruses could uncover novel antiviral leads.
Anti-inflammatory and Analgesic Agents: While some work has been done in this area, there is potential for developing more potent and safer anti-inflammatory and analgesic drugs by optimizing the hydrazide structure to selectively inhibit targets like the COX enzymes. researchgate.netresearchgate.net
The exploration of these new domains, guided by integrated computational and experimental strategies, will be key to unlocking the full translational potential of this promising class of compounds.
Q & A
Q. What are the common synthetic routes for 2-(4-Aminophenyl)acetohydrazide and its derivatives?
The compound is typically synthesized via hydrazinolysis of an ester precursor. For example, hydrazine hydrate reacts with ethyl 2-(2-oxo-2H-chromen-4-yloxy)acetate in ethanol under reflux to yield the acetohydrazide core. Subsequent condensation with aldehydes or ketones in acetic acid forms Schiff base derivatives, as demonstrated in coumarin-based syntheses (69% yield) . Characterization relies on spectral data (IR, H-NMR), elemental analysis, and mass spectrometry .
Q. How are acetohydrazide derivatives screened for antimicrobial activity?
Standard protocols include:
- Agar diffusion assays to assess inhibition zones against bacterial strains (e.g., E. coli, Xanthomonas campestris) .
- Broth dilution methods to determine minimum inhibitory concentrations (MICs) .
- Comparative analysis with clinical standards (e.g., ceftriaxone) to evaluate potency. Substituents like 4-chlorophenyl or pyridinyl groups enhance activity, as seen in triazole-thioacetohydrazide derivatives .
Q. What spectroscopic techniques are critical for characterizing this compound analogs?
- H-NMR : Identifies hydrazide NH peaks (~δ 9.5–10.5 ppm) and aromatic protons from substituents .
- IR spectroscopy : Confirms C=O (1650–1700 cm) and N–H (3200–3350 cm) stretches .
- Mass spectrometry : Verifies molecular ion peaks (e.g., m/z 494 for a triazole-coupled derivative) and fragmentation patterns .
Advanced Research Questions
Q. How do structural modifications influence the antiviral activity of this compound derivatives?
Substituents like 4-chlorophenyl or bromophenyl groups at the hydrazone position significantly enhance activity against hepatitis A virus (HAV). For example, 2-(2-oxo-4-phenylcoumarin-7-yloxy)-N'-(4-chlorophenylethylidene)acetohydrazide showed an IC of 8.5 μg/mL (TI = 88) by inhibiting viral adsorption and replication . Computational docking studies can further elucidate binding interactions with viral targets.
Q. What strategies resolve contradictions in structure-activity relationships (SAR) for antioxidant derivatives?
Discrepancies arise from substituent electronic effects. For instance:
- Electron-donating groups (e.g., 4-methylbenzylidene) enhance DPPH radical scavenging activity .
- Bulky substituents (e.g., 2,4-dimethylbenzylidene) may sterically hinder binding, reducing efficacy . Systematic SAR studies using in vitro assays (e.g., reducing power, nitric oxide scavenging) and multivariate statistical analysis are recommended .
Q. How can mechanistic insights into anticancer activity be gained for benzothiazole-coupled acetohydrazides?
- MTT assays screen cytotoxicity against cell lines (e.g., MCF-7, HT-29) .
- Flow cytometry identifies apoptosis pathways (e.g., caspase activation) .
- DNA synthesis inhibition assays (e.g., H-thymidine incorporation) quantify antiproliferative effects . Derivatives with 5-nitrobenzothiazole moieties show enhanced selectivity for cancer cells over NIH3T3 fibroblasts .
Q. What experimental designs address variability in antimicrobial data across studies?
- Standardized inoculum preparation (e.g., 0.5 McFarland standard) .
- Dose-response curves to account for strain-specific resistance .
- Control for solvent effects (e.g., DMSO concentration ≤1%) to avoid false positives .
Methodological Considerations
Q. How to optimize synthetic yields for Schiff base derivatives?
- Use a 1:1 molar ratio of hydrazide to aldehyde/ketone in acetic acid .
- Reflux for 18–24 hours to ensure complete condensation .
- Recrystallize from methanol or ethanol to improve purity (>95%) .
Q. What computational tools support SAR analysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
